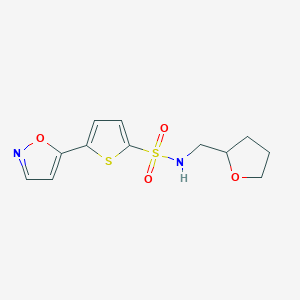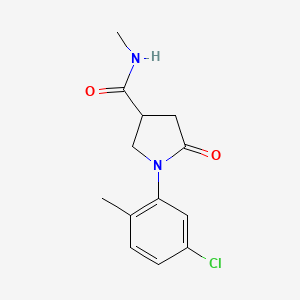
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide, also known as TAK-915, is a small molecule drug that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. TAK-915 belongs to a class of drugs called gamma-secretase modulators, which are designed to selectively target and modulate the activity of gamma-secretase, an enzyme that is involved in the production of amyloid beta peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease.
作用機序
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide works by selectively modulating the activity of gamma-secretase, an enzyme that is involved in the production of amyloid beta peptides. By modulating gamma-secretase activity, 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide is able to reduce the production of toxic amyloid beta peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease.
Biochemical and physiological effects:
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide has been shown to improve cognitive function in preclinical models of Alzheimer's disease by reducing amyloid beta levels in the brain. In addition, 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide has been shown to have a favorable safety profile and does not appear to cause any significant adverse effects in animal models.
実験室実験の利点と制限
The advantages of using 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide in lab experiments include its selective mode of action and its ability to modulate gamma-secretase activity without completely inhibiting it. However, one limitation of using 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide in lab experiments is the lack of long-term safety data, as the drug is still in the early stages of development.
将来の方向性
There are several potential future directions for the development of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide and other gamma-secretase modulators. These include the development of more potent and selective compounds, the investigation of combination therapies with other Alzheimer's disease drugs, and the exploration of the use of gamma-secretase modulators in other neurological disorders. Further research is needed to fully understand the potential of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide and other gamma-secretase modulators in the treatment of cognitive disorders.
合成法
The synthesis of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide involves a multi-step process that starts with the reaction of 5-(5-isoxazolyl)-2-thiophenesulfonamide with tetrahydro-2-furanmethanol in the presence of a Lewis acid catalyst. This reaction produces the intermediate compound, which is then subjected to further chemical transformations to yield the final product. The synthesis of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide has been described in detail in a number of scientific publications.
科学的研究の応用
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results in improving cognitive function and reducing amyloid beta levels in the brain. Several studies have also investigated the potential use of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide in other neurological disorders such as schizophrenia and depression.
特性
IUPAC Name |
5-(1,2-oxazol-5-yl)-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S2/c15-20(16,14-8-9-2-1-7-17-9)12-4-3-11(19-12)10-5-6-13-18-10/h3-6,9,14H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQBMPQDOCXEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(S2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-difluorobenzyl)-3-{1-[(4-methoxyphenyl)acetyl]-3-piperidinyl}propanamide](/img/structure/B5974611.png)
![2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5974615.png)
![5-chloro-2-hydroxybenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5974632.png)
![N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5974640.png)
![(2-{[3-(benzyloxy)-4-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B5974646.png)
![4'-methyl-2-[(4-methylphenyl)amino]-2'-(4-methyl-1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5974647.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974648.png)

![N-(4-chlorophenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5974659.png)

![ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B5974681.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5974687.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5974688.png)